N-{3-[(5-bromo-2-furoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is a complex organic compound that features a quinazoline core, a furan ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the furan ring through a series of coupling reactions. The bromine atom is then added via a halogenation reaction. The final step involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive furan ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The furan ring and bromine atom can enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(5-bromofuran-2-yl)methyl]amino}propyl)-N-methylaniline
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
N-(3-{(5-bromofuran-2-yl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is unique due to its combination of a quinazoline core and a furan ring with a bromine atom. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1120290-05-2 |
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Molecular Formula |
C18H17BrN4O4 |
Molecular Weight |
433.3g/mol |
IUPAC Name |
N-[3-[(5-bromofuran-2-carbonyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C18H17BrN4O4/c1-23(18(26)13-7-8-14(19)27-13)10-4-9-20-17(25)15-21-12-6-3-2-5-11(12)16(24)22-15/h2-3,5-8H,4,9-10H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
BQFQHBZRABCVGA-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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